(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
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Overview
Description
(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam structures that have significant biological and pharmacological properties. This compound is characterized by the presence of fluorophenyl and hydroxyphenyl groups, which may contribute to its unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Hydroxylation: Introduction of hydroxyl groups can be carried out using oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, (3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Another class of β-lactam antibiotics with a similar azetidinone ring structure.
Cephalosporins: β-lactam antibiotics with a six-membered ring fused to the azetidinone ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity.
Uniqueness
(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one is unique due to the presence of fluorophenyl and hydroxyphenyl groups, which may enhance its chemical stability and biological activity compared to other azetidinones.
Properties
CAS No. |
172139-48-9 |
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Molecular Formula |
C23H19F2NO4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C23H19F2NO4/c24-15-3-7-17(8-4-15)26-22(14-1-9-18(27)10-2-14)21(23(26)29)20(28)13-30-19-11-5-16(25)6-12-19/h1-12,20-22,27-28H,13H2/t20-,21-,22-/m1/s1 |
InChI Key |
MMNZCESXFOCVMF-YPAWHYETSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)[C@@H](COC4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)C(COC4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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